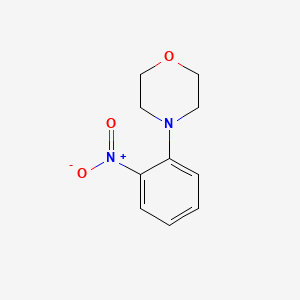

4-(2-Nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABXKOMDIQWGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201264 | |

| Record name | Morpholine, 4-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-98-9 | |

| Record name | 4-(2-Nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(o-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5320-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Nitrophenyl)morpholine: Synthesis, Properties, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-nitrophenyl)morpholine, a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. The document delineates a robust and well-established synthetic protocol via nucleophilic aromatic substitution (SNAr), rooted in analogous and well-documented procedures for related nitrophenylmorpholine derivatives. A detailed analysis of the compound's structural and physicochemical properties is presented, including both computed data and expected spectroscopic characteristics based on structurally similar molecules. Furthermore, this guide explores the reactivity of 4-(2-nitrophenyl)morpholine and its potential applications as a versatile building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The content is structured to provide not only procedural instructions but also a deep-seated understanding of the underlying chemical principles, thereby empowering researchers to confidently synthesize, characterize, and utilize this valuable compound.

Introduction: The Significance of Nitrophenylmorpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When coupled with a nitrophenyl group, the resulting nitrophenylmorpholine structure becomes a versatile intermediate for further chemical transformations. The nitro group, a strong electron-withdrawing entity, not only activates the aromatic ring for nucleophilic substitution but also serves as a precursor to an amino group, opening avenues for a wide array of derivatizations. While the 4-nitro isomer has been extensively studied, this guide focuses on the less-documented but equally important 4-(2-nitrophenyl)morpholine , offering a detailed exploration of its synthesis and properties.

Synthesis of 4-(2-Nitrophenyl)morpholine: A Mechanistic and Practical Approach

The synthesis of 4-(2-nitrophenyl)morpholine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for this target molecule due to the activating effect of the ortho-nitro group on the benzene ring.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step process:

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing a suitable leaving group (typically a halogen) on the 2-nitrophenyl ring. This step is generally the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex . The electron-withdrawing nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance.

-

Leaving Group Departure: The leaving group is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final product, 4-(2-nitrophenyl)morpholine.

The general reaction scheme is depicted below:

Caption: Generalized workflow for the SNAr synthesis of 4-(2-Nitrophenyl)morpholine.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitrophenylmorpholine derivatives and is expected to provide a good yield of the target compound.

2.2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 2-Fluoronitrobenzene | 1493-27-2 | C₆H₄FNO₂ | Recommended starting material due to the high reactivity of the fluorine leaving group. |

| 2-Chloronitrobenzene | 88-73-3 | C₆H₄ClNO₂ | An alternative starting material, may require more forcing reaction conditions. |

| Morpholine | 110-91-8 | C₄H₉NO | The nucleophile. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | A suitable base to neutralize the generated acid. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | A polar aprotic solvent that facilitates SNAr reactions. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction. |

| Brine | N/A | NaCl(aq) | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying the organic layer. |

2.2.2. Step-by-Step Experimental Procedure

-

To a stirred solution of morpholine (1.2 equivalents) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

-

To this suspension, add 2-fluoronitrobenzene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-nitrophenyl)morpholine.

Caption: Key transformation of 4-(2-Nitrophenyl)morpholine to its amino derivative.

Applications in Drug Discovery

The 4-(2-aminophenyl)morpholine scaffold is a key building block in the synthesis of various biologically active molecules. Its utility stems from the presence of two reactive sites: the aniline nitrogen and the ortho-amino group, which can participate in a variety of cyclization and coupling reactions. Analogous 4-(aminophenyl)morpholine derivatives are known to be intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer agents. [1]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-(2-nitrophenyl)morpholine and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Toxicity: While specific toxicity data for 4-(2-nitrophenyl)morpholine is limited, nitrophenyl derivatives should be handled with care as they can be irritants and potentially toxic.

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

4-(2-Nitrophenyl)morpholine, while less documented than its 4-nitro isomer, represents a chemical intermediate of significant value to the research and drug development community. Its synthesis via nucleophilic aromatic substitution is a straightforward and scalable process. The true potential of this molecule lies in its facile conversion to 4-(2-aminophenyl)morpholine, a versatile building block for the construction of complex heterocyclic systems with diverse biological activities. This guide provides a solid foundation for the synthesis, characterization, and strategic application of 4-(2-nitrophenyl)morpholine in the pursuit of novel chemical entities.

References

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

-

4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

4-(2-fluoro-4-nitrophenyl)morpholine. (2018, September 23). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 26, 2026, from [Link]

-

Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

- Synthesis method of 4- (4-aminophenyl) -3-morpholinone. (n.d.). Google Patents.

-

4-(4-Nitrophenyl)morpholine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

4-(2-Nitrophenyl)morpholine | 5320-98-9. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-(2-Nitrophenyl)morpholine

This guide provides a comprehensive technical overview of 4-(2-Nitrophenyl)morpholine, a substituted aromatic amine of interest in synthetic and medicinal chemistry. While specific experimental data for the ortho-substituted isomer is limited in publicly accessible literature, this document establishes a robust framework for its synthesis and analysis. This is achieved by leveraging established principles of organic chemistry and drawing parallels with its extensively characterized isomer, 4-(4-nitrophenyl)morpholine, and related analogues. The methodologies and analytical interpretations detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a practical and intellectually rigorous guide.

Introduction and Molecular Overview

4-(2-Nitrophenyl)morpholine (CAS 5320-98-9) belongs to a class of N-aryl morpholines, which are significant scaffolds in medicinal chemistry.[1][2] The molecule incorporates a morpholine ring, a saturated heterocycle prized for its favorable physicochemical properties in drug design, attached to a benzene ring bearing a nitro group at the ortho position. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.[3]

The core structure consists of:

-

A Morpholine Ring : A six-membered saturated heterocycle containing both an amine and an ether functional group. In the solid state, this ring typically adopts a stable chair conformation.[4]

-

A 2-Nitrophenyl Group : A benzene ring substituted with a nitro group (NO₂) ortho to the point of attachment of the morpholine nitrogen.

The strategic placement of the nitro group is critical. It activates the aromatic ring towards nucleophilic aromatic substitution, which is the cornerstone of its synthesis. Furthermore, this nitro group can be chemically reduced to an amine, providing a versatile synthetic handle for further molecular elaboration, a common strategy in the development of pharmaceutical agents.[5]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most logical and widely practiced method for synthesizing N-aryl morpholines is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective for nitro-substituted aryl halides.

Mechanistic Rationale

The SNAr mechanism is predicated on the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to a leaving group (typically a halogen) on the aromatic ring. This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.

The choice of starting material is critical. For the synthesis of 4-(2-Nitrophenyl)morpholine, a suitable precursor would be a 1-halo-2-nitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. Fluorine is often the preferred leaving group due to its high electronegativity, which maximally activates the ring for nucleophilic attack, despite the carbon-fluorine bond being the strongest.

The workflow for this synthesis is visualized below.

Caption: Generalized workflow for the synthesis of 4-(2-Nitrophenyl)morpholine.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 4-(2-Nitrophenyl)morpholine from 1-fluoro-2-nitrobenzene and morpholine.

Materials:

-

1-Fluoro-2-nitrobenzene (1 equivalent)

-

Morpholine (1.2 equivalents)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

-

Ethyl acetate (for extraction)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-fluoro-2-nitrobenzene (1 eq.) in acetonitrile.

-

Addition of Reagents: Add morpholine (1.2 eq.) to the solution, followed by the addition of triethylamine (2-3 eq.). The base is crucial for scavenging the hydrofluoric acid (HF) byproduct generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: After cooling the mixture to room temperature, add deionized water to dissolve the triethylammonium salt and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Structural Elucidation and Analytical Techniques

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-(2-Nitrophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy (Expected Pattern):

-

Aromatic Region (δ 7.0-8.0 ppm): Due to the ortho-substitution pattern, the four protons on the nitrophenyl ring will be inequivalent and will exhibit complex splitting patterns (likely multiplets or distinct doublets and triplets). The proton ortho to the nitro group is expected to be the most downfield.

-

Morpholine Protons (δ 3.0-4.0 ppm): The morpholine ring protons typically show two distinct signals.

-

-O-CH₂- Protons: The four protons adjacent to the oxygen atom are deshielded and will appear as a triplet around δ 3.8-4.0 ppm.

-

-N-CH₂- Protons: The four protons adjacent to the nitrogen atom will appear as a triplet further upfield, around δ 3.0-3.3 ppm.[6]

-

¹³C NMR Spectroscopy (Expected Pattern):

-

Aromatic Carbons (δ 115-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the morpholine nitrogen (C-N) will be significantly deshielded.

-

Morpholine Carbons (δ 50-70 ppm):

-

-O-CH₂- Carbons: Expected around δ 66-68 ppm.

-

-N-CH₂- Carbons: Expected around δ 50-53 ppm.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2950-2850 | C-H Stretch | Aliphatic (Morpholine) | Medium |

| ~1520 & ~1340 | N-O Asymmetric & Symmetric Stretch | **Nitro Group (-NO₂) ** | Strong |

| ~1250-1200 | C-N Stretch | Aryl-Amine | Strong |

| ~1115 | C-O-C Stretch | Ether (Morpholine) | Strong |

The two strong absorption bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for confirming the success of the nitration or the presence of the group in the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Molecular Ion (M⁺): For C₁₀H₁₂N₂O₃, the calculated molecular weight is 208.22 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be expected at approximately 208.0848 Da.[8]

-

Key Fragmentation Patterns: The fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and characteristic cleavages of the morpholine ring.

The analytical workflow for structural confirmation is summarized in the following diagram.

Caption: Integrated workflow for the analytical confirmation of the target compound.

Potential Applications and Conclusion

Derivatives of N-arylated morpholines are of significant interest in medicinal chemistry. The corresponding para-isomer, 4-(4-nitrophenyl)morpholine, is noted as a key intermediate in the synthesis of compounds with potential anticancer activity.[2] The nitro group is often introduced as a precursor to an amino group, which can then be used in amide coupling reactions to build more complex molecular architectures.[5]

While the biological profile of 4-(2-Nitrophenyl)morpholine is not extensively documented, its structural motifs suggest it is a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.

References

-

Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

-

Crasto, A. M. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Bock, L. C., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96365, 4-(2-Nitrophenyl)morpholine. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o1235. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

-

Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). China-Chemical.com. [Link]

Sources

- 1. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kmpharma.in [kmpharma.in]

- 4. researchgate.net [researchgate.net]

- 5. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 8. 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Nitrophenyl)morpholine

Abstract

This technical guide offers an in-depth examination of 4-(2-Nitrophenyl)morpholine, a heterocyclic compound of increasing importance in synthetic and medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its core physical and chemical characteristics. We will delve into its molecular structure, established physicochemical parameters, and key reactive properties. The narrative emphasizes the causality behind experimental choices and provides validated protocols for its characterization, ensuring scientific integrity. This guide serves as an authoritative resource, with all claims substantiated by citations to peer-reviewed literature and established chemical databases.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its prevalence is attributed to favorable properties it imparts to a molecule, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][3] The introduction of a 2-nitrophenyl substituent at the nitrogen atom, creating 4-(2-Nitrophenyl)morpholine, significantly alters the electronic landscape of the parent morpholine. The potent electron-withdrawing nature of the ortho-nitro group modulates the basicity of the morpholine nitrogen and activates the aromatic ring for specific chemical transformations.[4][5] This unique combination of features makes 4-(2-Nitrophenyl)morpholine a versatile building block for the synthesis of complex molecular architectures and a valuable intermediate in drug discovery programs.[2][6]

Molecular and Physicochemical Profile

A compound's fundamental behavior in chemical and biological systems is dictated by its intrinsic physicochemical properties.

2.1. Molecular Structure

4-(2-Nitrophenyl)morpholine (CAS No: 5320-98-9) consists of a morpholine ring covalently bonded via its nitrogen atom to the C1 position of a 2-nitro-substituted benzene ring.[7]

Diagram 1: Molecular Structure of 4-(2-Nitrophenyl)morpholine

Caption: General workflow for the synthesis of 4-(2-Nitrophenyl)morpholine.

Causality in Experimental Choice: The SₙAr mechanism is highly effective here because the strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. The use of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation of the base (e.g., K⁺ from K₂CO₃) but does not strongly solvate the morpholine nucleophile, thereby maximizing its reactivity.

3.2. Key Reactivity: Reduction of the Nitro Group

A primary chemical transformation for this compound is the reduction of the nitro group to an amine. This reaction is fundamental as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, unlocking a vast array of subsequent derivatization possibilities. The resulting 2-morpholinoaniline is a valuable precursor in medicinal chemistry. [8][9] Diagram 3: Nitro Group Reduction Pathway

Caption: Common pathways for the reduction of the nitro functionality.

Expert Insight: The choice of reducing agent is dictated by the overall functionality of the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, if other reducible groups (e.g., alkenes, alkynes) are present that must be preserved, chemoselective methods like reduction with tin(II) chloride in acidic media are employed.

Protocols for Structural and Purity Verification

Rigorous characterization is essential to confirm the identity and purity of 4-(2-Nitrophenyl)morpholine prior to its use in any application. The following protocols are standard in the field. [10][11] 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and assess purity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis:

-

Acquire a proton spectrum on a ≥400 MHz spectrometer.

-

Expected Resonances: The spectrum should show distinct signals for the aromatic protons (4H), typically in the δ 7.0-8.0 ppm region, with coupling patterns indicative of an ortho-disubstituted ring. Two distinct multiplets corresponding to the morpholine protons (8H total) are expected in the δ 3.0-4.0 ppm range. [12]3. ¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Resonances: The spectrum should display six signals for the aromatic carbons and two signals for the chemically non-equivalent methylene carbons of the morpholine ring. [13]4. Data Interpretation: Confirm the structure by analyzing chemical shifts, integration values, and spin-spin coupling patterns. Purity can be estimated by comparing the integral of the compound's signals to those of any visible impurities.

-

Trustworthiness: NMR is a primary technique for structural elucidation. A complete and correctly assigned set of ¹H and ¹³C NMR signals that matches the expected structure provides a very high degree of confidence in the compound's identity.

4.2. High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition by determining the exact mass.

Methodology:

-

Sample Preparation: Prepare a dilute solution (µg/mL range) of the sample in a suitable solvent like acetonitrile or methanol.

-

Analysis: Infuse the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data in positive ion mode.

-

Data Interpretation: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The experimentally measured mass should be compared to the theoretical exact mass of C₁₀H₁₃N₂O₃⁺ (209.0921).

Trustworthiness: A mass measurement within 5 ppm of the theoretical value provides unequivocal confirmation of the elemental formula, serving as a self-validating check on the compound's identity.

4.3. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound with high accuracy.

Methodology:

-

System Setup: Use a reverse-phase column (e.g., C18) with a UV detector.

-

Mobile Phase: A typical starting condition is a gradient of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (5-10 µL) and monitor the elution profile at a wavelength of maximum absorbance for the nitrophenyl chromophore.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Trustworthiness: HPLC is a robust and quantitative method for assessing purity. When performed with a calibrated system and a validated method, it provides a reliable and reproducible measure of sample purity, crucial for applications in drug development where impurity profiles must be strictly controlled.

Conclusion

4-(2-Nitrophenyl)morpholine is a strategically important chemical intermediate with well-defined physicochemical properties. Its synthesis is accessible through standard organic chemistry methods, and its chemical reactivity, particularly the reduction of the nitro group, provides a gateway to a diverse range of more complex molecular structures. A comprehensive understanding of its properties and the application of rigorous analytical protocols, as detailed in this guide, are fundamental for its successful application in research and development, particularly within the demanding landscape of medicinal chemistry.

References

-

PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015). 4-(4-Nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved January 26, 2026, from [Link]

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Write an Experimental. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved January 26, 2026, from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 26, 2026, from [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. theamericanjournals.com [theamericanjournals.com]

- 11. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 12. acdlabs.com [acdlabs.com]

- 13. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of Nitrophenylmorpholines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, synthesis, and biological significance of nitrophenylmorpholine compounds. This class of molecules, characterized by a morpholine ring attached to a nitrated phenyl group, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, most notably in the realm of oncology.

A Historical Perspective: The Emergence of N-Aryl Morpholines

The journey of nitrophenylmorpholine compounds is intrinsically linked to the broader history of N-aryl morpholine synthesis. While a definitive first synthesis of a nitrophenylmorpholine is not prominently documented, the foundational chemistry for their creation was laid through the development of methods for N-arylation of secondary amines. Early methods for creating the crucial C-N bond often involved harsh reaction conditions. However, the advent of modern cross-coupling reactions has revolutionized the synthesis of these and other N-aryl compounds. Key methodologies that have enabled the efficient synthesis of N-aryl morpholines include:

-

Nucleophilic Aromatic Substitution (SNAr): This has been a cornerstone for the synthesis of nitrophenylmorpholines. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the morpholine nitrogen.[1] This reaction is particularly effective when the nitro group is positioned ortho or para to the leaving group.[1]

-

Ullmann Condensation: This copper-catalyzed reaction provides a valuable method for the formation of C-N bonds, particularly for aryl halides that are less reactive in SNAr reactions.[2]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a highly versatile and widely used method for N-arylation, offering mild reaction conditions and broad substrate scope.[2]

While the precise historical timeline for nitrophenylmorpholines is not clearly delineated in early literature, their significance grew with the understanding of their utility as key synthetic intermediates and as pharmacologically active agents themselves.

The Synthetic Landscape: Crafting Nitrophenylmorpholine Isomers

The synthesis of nitrophenylmorpholine compounds primarily relies on the principles of nucleophilic aromatic substitution, where the morpholine nitrogen acts as the nucleophile, displacing a leaving group on the nitrophenyl ring. The choice of starting materials and reaction conditions allows for the selective synthesis of the 2-nitro, 3-nitro, and 4-nitro isomers.

Synthesis of 4-(4-Nitrophenyl)morpholine

The para-isomer, 4-(4-nitrophenyl)morpholine, is a well-studied compound, often serving as a crucial intermediate in the synthesis of more complex molecules, including the anticoagulant drug Rivaroxaban.[3]

Typical Synthetic Protocol (Nucleophilic Aromatic Substitution):

A common and efficient method involves the reaction of a p-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with morpholine.[3][4]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the p-halonitrobenzene in a suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide).

-

Addition of Morpholine: Add an equimolar or slight excess of morpholine to the solution.

-

Base Addition: Introduce a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The solid product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Solvent: The choice of a polar aprotic solvent like DMF or acetonitrile can facilitate the reaction by solvating the ions formed in the transition state.

-

Base: The base is crucial to drive the reaction to completion by scavenging the acid byproduct. An inorganic base like potassium carbonate is often preferred for ease of removal during work-up.

-

Temperature: Heating is necessary to provide the activation energy for the nucleophilic aromatic substitution reaction.

Caption: General workflow for the synthesis of 4-(4-nitrophenyl)morpholine.

Synthesis of 2-Nitrophenylmorpholine and 3-Nitrophenylmorpholine

The synthesis of the ortho- and meta-isomers follows similar principles of nucleophilic aromatic substitution, utilizing the corresponding 2-halo- or 3-halonitrobenzene as the starting material.

Protocol for 2-Nitrophenylmorpholine and 3-Nitrophenylmorpholine:

The experimental procedure is analogous to that of the 4-nitro isomer, with the appropriate starting halonitrobenzene isomer. It is important to note that the reactivity of the halonitrobenzene isomers can vary, potentially requiring adjustments to reaction times and temperatures.

Structural Characterization: Unveiling the Molecular Architecture

The unambiguous identification and characterization of nitrophenylmorpholine compounds are crucial for their application in research and development. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Table 1: Key Characterization Data for Nitrophenylmorpholine Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features |

| 4-(2-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | - | 1H NMR, 13C NMR, IR, and Mass Spectrometry data confirm the structure.[5] |

| 4-(3-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | - | 1H NMR, 13C NMR, IR, and Mass Spectrometry data confirm the structure. |

| 4-(4-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.22 | 151-155 | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are well-documented.[6] |

X-ray Crystallography:

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 4-(4-nitrophenyl)morpholine. These studies reveal that the morpholine ring typically adopts a chair conformation.[7] The crystal packing is often stabilized by intermolecular interactions, such as π-π stacking between the aromatic rings.[7]

Biological Significance and Therapeutic Promise

Nitrophenylmorpholine derivatives have garnered significant attention for their diverse biological activities, with a particular focus on their potential as anticancer agents.[6]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of nitrophenylmorpholine derivatives against various cancer cell lines. While a direct comparative study of the anticancer activity of the 2-nitro, 3-nitro, and 4-nitro isomers of the parent compound is not extensively available in the literature, derivatives of these isomers have shown promising results. The nitro group is a well-known pharmacophore that can contribute to the biological activity of a molecule.[8]

Mechanism of Action:

The anticancer activity of some morpholine-containing compounds has been linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent pathways implicated is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.[9][10]

Caption: Proposed mechanism of action of nitrophenylmorpholine derivatives via inhibition of the PI3K/Akt/mTOR pathway.

By inhibiting PI3K, these compounds can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

Antimicrobial Activity

In addition to their anticancer properties, some nitroaromatic compounds have demonstrated antimicrobial activity.[8] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components and lead to cell death. While specific studies on the antimicrobial properties of the parent nitrophenylmorpholine isomers are limited, this remains an area of potential interest for future research.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of nitrophenylmorpholine derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. Key structural features that can influence activity include:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties of the molecule and its interaction with biological targets.

-

Substituents on the Phenyl Ring: The addition of other substituents to the phenyl ring can modulate the compound's lipophilicity, steric profile, and electronic nature, thereby influencing its pharmacokinetic and pharmacodynamic properties.

-

Modifications of the Morpholine Ring: Alterations to the morpholine ring can also affect the overall shape and polarity of the molecule, potentially leading to changes in biological activity.

Future Directions

The field of nitrophenylmorpholine research continues to evolve, with several promising avenues for future investigation:

-

Comparative Biological Evaluation: A systematic and direct comparison of the biological activities of the 2-nitro, 3-nitro, and 4-nitro isomers is needed to fully understand the impact of the nitro group's position.

-

Elucidation of Mechanisms of Action: Further studies are required to delineate the precise molecular targets and signaling pathways modulated by different nitrophenylmorpholine derivatives.

-

Development of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns will be crucial for optimizing the therapeutic potential of this class of compounds.

-

Exploration of Other Therapeutic Areas: While oncology is a primary focus, the potential of nitrophenylmorpholines in other areas, such as infectious diseases and neurodegenerative disorders, warrants further investigation.

Conclusion

Nitrophenylmorpholine compounds represent a valuable and versatile scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their significant biological activities, makes them attractive candidates for further drug discovery and development efforts. As our understanding of their structure-activity relationships and mechanisms of action deepens, we can expect to see the emergence of novel nitrophenylmorpholine-based therapeutics with improved efficacy and safety profiles.

References

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Institutes of Health. [Link]

-

4-(4-Nitrophenyl)morpholine. (n.d.). National Institutes of Health. [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (n.d.). Journal of the American Chemical Society. [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. [Link]

-

4-(4-Nitrophenyl)morpholine. (n.d.). National Institutes of Health. [Link]

- Synthesis method of substituted N-phenyl morpholine compound. (n.d.).

-

The comparative anticancer activity of MMPs, 15 vs 16, 17 vs 18, 19 vs 20, 21 vs 22 bearing styryl versus phenethyl moiety. (n.d.). ResearchGate. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Institutes of Health. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. [Link]

-

(PDF) 4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. (n.d.). ResearchGate. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]

-

a novel phenylmorpholine synthesis aka preludin. (2021). Sciencemadness Discussion Board. [Link]

-

Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. (n.d.). ResearchGate. [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

-

(PDF) Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. [Link]

-

Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (n.d.). MDPI. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Substituted phenylmorpholine. (n.d.). Wikipedia. [Link]

-

Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). ResearchGate. [Link]

-

Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2025). American Chemical Society - ACS Figshare. [Link]

-

4-Phenylmorpholine. (n.d.). National Institutes of Health. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

-

Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (n.d.). ResearchGate. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"4-(2-Nitrophenyl)morpholine" stability and degradation pathways

An In-depth Technical Guide: Stability and Degradation Pathways of 4-(2-Nitrophenyl)morpholine

Abstract

4-(2-Nitrophenyl)morpholine is a key chemical entity encountered as an intermediate or impurity in pharmaceutical manufacturing, notably in the synthesis of active pharmaceutical ingredients (APIs) like Linezolid. Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final drug product. This guide provides a comprehensive analysis of the stability profile and potential degradation pathways of 4-(2-Nitrophenyl)morpholine. We delve into the molecule's susceptibility to hydrolytic, oxidative, thermal, and photolytic stress, grounding our analysis in the established chemistry of nitroaromatic compounds and morpholine derivatives. This document outlines detailed experimental protocols for conducting forced degradation studies, presents a framework for data interpretation, and uses predictive pathway analysis to elucidate the formation of potential degradants. The insights provided herein are critical for the development of robust analytical methods, stable formulations, and informed regulatory submissions.

Molecular Profile and Physicochemical Characteristics

Understanding the inherent properties of 4-(2-Nitrophenyl)morpholine is the foundation for predicting its stability. The molecule consists of a morpholine ring attached via a nitrogen atom to a benzene ring, which is substituted with a nitro group at the ortho position. This structure dictates its reactivity. The nitro group is strongly electron-withdrawing, influencing the aromatic system's chemistry, while the morpholine moiety presents sites susceptible to oxidation.

Table 1: Physicochemical Properties of 4-(2-Nitrophenyl)morpholine

| Property | Value | Reference |

| CAS Number | 5320-98-9 | |

| Molecular Formula | C₁₀H₁₂N₂O₃ | |

| Molecular Weight | 208.22 g/mol | |

| Appearance | White to off-white crystalline powder (inferred) | |

| Storage | 2-8°C, Refrigerator |

The recommended storage at refrigerated temperatures suggests a potential for degradation under ambient conditions, warranting a thorough investigation of its stability profile.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing. As mandated by regulatory bodies like the ICH, these studies serve multiple critical functions in drug development:

-

Elucidation of Degradation Pathways: Identifying the likely degradation products that could form during storage and handling.

-

Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact drug from its degradants.

-

Understanding Molecular Stability: Revealing the intrinsic chemical vulnerabilities of the molecule.

A typical forced degradation study involves exposing the compound to acid, base, oxidation, heat, and light, with a target degradation of 5-20%.

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways and Mechanisms

While specific degradation studies on 4-(2-Nitrophenyl)morpholine are not extensively published, we can predict its degradation pathways by synthesizing data from studies on analogous nitroaromatic and morpholine-containing compounds.

Hydrolytic Degradation (Acidic/Basic Conditions)

The C-N bond linking the morpholine and nitrophenyl rings is an amide-like linkage and is generally robust. However, under forcing acidic or basic conditions, hydrolysis can occur, although it is expected to be slow. The primary degradation products would be 2-nitrophenol and morpholine.

-

Mechanism: Under acidic conditions, protonation of the morpholine nitrogen would be followed by nucleophilic attack by water on the ipso-carbon of the phenyl ring. Under basic conditions, direct nucleophilic attack by a hydroxide ion would be the initiating step.

Oxidative Degradation

The morpholine ring is the most probable site for oxidative attack. The nitrogen atom and the adjacent methylene groups are electron-rich and susceptible to oxidation. Studies on other morpholine derivatives have shown that oxidation can lead to ring-opening. In contrast, the nitroaromatic ring is generally resistant to further oxidation due to the strong electron-withdrawing effect of the nitro group.

-

Mechanism: The reaction likely proceeds via radical intermediates, potentially initiated by agents like hydrogen peroxide. This can lead to N-oxidation or hydroxylation at the carbons alpha to the oxygen or nitrogen, followed by C-C or C-N bond cleavage, resulting in complex ring-opened products.

Caption: Plausible oxidative degradation of the morpholine moiety.

Thermal Degradation

Nitroaromatic compounds are known to be thermally labile and can pose an explosion hazard. The primary pathway for thermal decomposition is often the homolytic cleavage of the C-NO₂ bond, which has a high bond-dissociation energy but can be initiated at elevated temperatures.

-

Mechanism: The initial step is the formation of a 2-(morpholino)phenyl radical and a nitrogen dioxide (NO₂) radical. These highly reactive species can then participate in a cascade of secondary reactions, leading to complex polymeric material or smaller fragments. Another potential, though less common, pathway is an intramolecular rearrangement, such as a nitro-nitrite isomerization.

Caption: Primary thermal degradation via C-NO₂ bond cleavage.

Photodegradation

The nitrophenyl chromophore makes the molecule highly susceptible to degradation by light. Photodegradation of nitrophenols is a well-documented process that can proceed through several mechanisms, including direct photolysis and reactions with photochemically generated reactive oxygen species.

-

Mechanism: Upon absorption of UV or visible light, the molecule is promoted to an excited state. This can lead to:

-

Nitro Group Reduction: The excited nitro group can be reduced to a nitroso or even an amino group (forming 4-(2-aminophenyl)morpholine).

-

Ring Hydroxylation: Attack by hydroxyl radicals (generated from water) can lead to the formation of dihydroxynitrobenzene derivatives.

-

Ring Opening: Extensive irradiation can lead to the cleavage of the aromatic ring, ultimately mineralizing the compound to CO₂, H₂O, and inorganic ions.

-

Caption: Major photodegradation reaction pathways.

Standardized Protocols for Forced Degradation

To ensure reproducibility and scientific validity, forced degradation studies must follow rigorous, well-documented protocols. The following methodologies provide a robust framework for investigating 4-(2-Nitrophenyl)morpholine.

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of 4-(2-Nitrophenyl)morpholine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water). This concentration is recommended for degradation studies.

-

Reagents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% v/v H₂O₂.

Experimental Protocols

Table 2: Recommended Conditions for Forced Degradation Study

| Stress Condition | Protocol | Justification |

| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. | Simulates acidic environments and assesses the stability of the C-N bond. |

| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis. | Simulates alkaline environments. Reactions are often faster than in acid. |

| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | Tests susceptibility to oxidative stress, common in formulations with peroxides. |

| Thermal Degradation | Place the solid powder in a controlled oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours. | Assesses solid-state and solution stability at elevated temperatures. |

| Photostability | Expose the solid powder and stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Run a dark control in parallel. | Evaluates the impact of light exposure during manufacturing and storage. |

Sample Analysis: Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for separating the parent compound from its more polar degradation products.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% phosphoric or formic acid). A similar compound, 4-(4-nitrophenyl)morpholine, can be analyzed using a simple isocratic mobile phase of acetonitrile and water with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or using a photodiode array (PDA) detector to assess peak purity.

-

Injection Volume: 20 µL.

-

Analysis: For each stressed sample, inject and record the chromatogram. Calculate the percentage degradation by comparing the peak area of the parent compound to an unstressed control sample. Identify degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

Data Interpretation and Summary

The results of the forced degradation study should be compiled to build a comprehensive stability profile.

Table 3: Hypothetical Forced Degradation Results Summary

| Stress Condition | % Degradation | Major Degradants (Hypothetical) | Predicted Pathway |

| Acid Hydrolysis (0.1 M HCl, 60°C) | ~2-5% | 2-Nitrophenol | Hydrolysis |

| Base Hydrolysis (0.1 M NaOH, 60°C) | ~5-10% | 2-Nitrophenol | Hydrolysis |

| Oxidation (3% H₂O₂, RT) | ~15-20% | Multiple polar peaks (ring-opened) | Oxidative Cleavage |

| Thermal (Solid, 80°C) | < 2% | Minor unknown peaks | Thermal Decomposition |

| Photolytic (ICH Q1B) | > 20% | 4-(2-Aminophenyl)morpholine, hydroxylated species | Photoreduction, Photo-oxidation |

This table presents expected, not actual, data to illustrate a typical outcome. Significant degradation is anticipated under oxidative and photolytic conditions.

Conclusion and Recommendations

This in-depth guide establishes that 4-(2-Nitrophenyl)morpholine is a molecule with distinct stability vulnerabilities. The analysis predicts that the compound is most susceptible to photolytic and oxidative degradation . The nitroaromatic moiety drives photosensitivity, leading primarily to reduction of the nitro group, while the morpholine ring is the principal target for oxidative attack, resulting in ring cleavage. The molecule is expected to exhibit moderate stability against hydrolytic stress and relatively high stability to thermal stress in the solid state under typical pharmaceutical processing and storage conditions.

For researchers and drug development professionals, these findings have critical implications:

-

Analytical Method Development: Stability-indicating methods must be validated to resolve the parent peak from key degradants, particularly those formed under light and oxidative stress.

-

Formulation Strategy: Formulations should incorporate antioxidants and be packaged in light-resistant materials (e.g., amber vials) to mitigate degradation.

-

Manufacturing and Storage: The manufacturing process should minimize exposure to light and potent oxidizers. Storage should be controlled at recommended refrigerated conditions (2-8°C) and protected from light.

By understanding and proactively addressing the stability and degradation pathways of 4-(2-Nitrophenyl)morpholine, scientists can ensure the development of safe, stable, and effective pharmaceutical products.

References

- Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine.

-

MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Biodegradation of p-nitrophenol by engineered strain - PMC. Retrieved from [Link]

-

MDPI. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

-

Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

-

ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

-

National Institutes of Health (NIH). (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 5320-98-9 | Chemical Name: 4-(2-Nitrophenyl)morpholine. Retrieved from [Link]

-

Frontiers. (2021). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

- National Institutes of Health (NIH). (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

A Comprehensive Technical Guide to the Solubility of 4-(2-Nitrophenyl)morpholine in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-(2-Nitrophenyl)morpholine, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility and offers practical, field-proven methodologies for empirical determination.

Executive Summary

Understanding the solubility of 4-(2-Nitrophenyl)morpholine is critical for its effective use in synthesis, purification, and formulation. This guide navigates the predictive principles of solubility based on molecular structure and solvent properties. It further provides detailed experimental protocols for accurate solubility determination, ensuring reliable and reproducible results in a laboratory setting. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a robust predictive framework and a clear path for experimental validation.

Physicochemical Properties of 4-(2-Nitrophenyl)morpholine

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 4-(2-Nitrophenyl)morpholine, presented below, is foundational to understanding its behavior in various solvents.

Molecular Structure:

Caption: Molecular structure of 4-(2-Nitrophenyl)morpholine.

| Property | Value | Source |

| Molecular Formula | C10H12N2O3 | [1] |

| Molecular Weight | 208.22 g/mol | [2] |

| Appearance | Expected to be a crystalline solid, similar to its isomers which are white to yellow powders. | [2] |

| Melting Point | The melting point for the analogous 4-(4-Nitrophenyl)morpholine is 151-155 °C. | [2] |

The presence of the polar nitro group (-NO2) and the morpholine ring, which contains both an ether and a tertiary amine, imparts a significant degree of polarity to the molecule. This polarity is a key determinant of its solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of a solvent is determined by its molecular structure, including the presence of polar bonds and its overall dipole moment.[3]

Solvent Polarity Spectrum:

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[4]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have polar bonds but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are unable to form strong interactions with polar molecules.[4]

Given the polar nature of 4-(2-Nitrophenyl)morpholine, it is anticipated to exhibit higher solubility in polar solvents. The nitro group and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents.

Predicted Solubility Profile

While quantitative data for 4-(2-Nitrophenyl)morpholine is scarce, we can infer its likely solubility based on related compounds and theoretical principles. For instance, 4-nitrophenol is soluble in polar organic solvents like ethanol, methanol, chloroform, ethyl acetate, and acetone.[5][6] Furthermore, a structurally similar compound, 4-(2-Fluoro-4-nitrophenyl)morpholine, is reported to be slightly soluble in chloroform and methanol.[7] The para-isomer, 4-(4-Nitrophenyl)morpholine, is known to be soluble in dimethylformamide (DMF).

Based on this, the following qualitative solubility profile for 4-(2-Nitrophenyl)morpholine is predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitro and morpholine moieties. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions are expected. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can engage in dipole-dipole interactions. |

| Aromatic | Toluene | Low | The nonpolar nature of toluene is less compatible with the polar solute. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in polarity. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 4-(2-Nitrophenyl)morpholine in various organic solvents.

Materials and Equipment

-

4-(2-Nitrophenyl)morpholine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(2-Nitrophenyl)morpholine to a series of vials. The excess is crucial to ensure saturation.

-

Accurately add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of 4-(2-Nitrophenyl)morpholine.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of 4-(2-Nitrophenyl)morpholine in each solvent. Express the results in appropriate units (e.g., mg/mL or mol/L).

-

Practical Implications for Researchers

A thorough understanding of the solubility of 4-(2-Nitrophenyl)morpholine is paramount for its practical application:

-

Reaction Chemistry: The choice of solvent is critical for reaction kinetics and yield. The reactants must be sufficiently soluble for the reaction to proceed efficiently.

-

Purification: Solubility data is essential for developing effective crystallization procedures. A solvent system should be chosen where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

-

Drug Development: For pharmaceutical applications, solubility in various media, including physiological buffers, is a key parameter influencing bioavailability.

Conclusion

While specific, published quantitative solubility data for 4-(2-Nitrophenyl)morpholine is limited, a strong predictive framework can be established based on its molecular structure and the properties of analogous compounds. It is anticipated to be most soluble in polar organic solvents. For precise and reliable data, the experimental protocol detailed in this guide provides a robust methodology for researchers to determine the solubility in their specific solvents of interest. This empirical data will empower scientists to optimize reaction conditions, purification processes, and formulation strategies.

References

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96365, 4-(2-Nitrophenyl)morpholine. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Wikipedia. (2024). Solvent. Retrieved from [Link]

-

S.C. S.r.l. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

Sources

- 1. 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. brofind.com [brofind.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

A Comprehensive Health and Safety Guide to 4-(2-Nitrophenyl)morpholine for Research and Development

This document provides an in-depth technical guide on the health and safety considerations for 4-(2-Nitrophenyl)morpholine (CAS No. 5320-98-9). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from available data on structurally similar compounds and the known hazards of its constituent chemical classes, providing a robust framework for safe laboratory practices.

Executive Summary: A Hazard Profile by Analogy

4-(2-Nitrophenyl)morpholine should be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation. The presence of the nitroaromatic moiety also necessitates stringent precautions against thermal decomposition and potential mutagenic effects. This guide outlines the necessary engineering controls, personal protective equipment (PPE), and handling protocols to mitigate these risks effectively.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment.

| Property | Value | Source |

| Chemical Name | 4-(2-Nitrophenyl)morpholine | [PubChem][1] |

| Synonyms | N-(2-Nitrophenyl)morpholine, 4-(o-Nitrophenyl)morpholine | [PubChem][1] |

| CAS Number | 5320-98-9 | [PubChem][1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [PubChem][1] |

| Molecular Weight | 208.21 g/mol | [PubChem][1] |

| Appearance | Low melting yellow solid | [TradeIndia][2] |

| Storage | Sealed in a dry place at room temperature is recommended. | [BLD Pharm][3] |

Hazard Identification and Classification

Based on data from analogous compounds such as 4-(4-Nitrophenyl)morpholine and 4-(2-Fluoro-4-nitrophenyl)morpholine, the following GHS-compliant hazard classifications are anticipated.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictograms:

The Rationale: Understanding the "Why" Behind the Hazards

The predicted irritant nature of 4-(2-Nitrophenyl)morpholine stems from its composite structure. The morpholine ring, a secondary amine, can be a skin and eye irritant. More significantly, the nitroaromatic portion of the molecule dictates the primary toxicological concerns. Nitroaromatic compounds are a well-documented class of chemicals known for their potential toxicity, including mutagenicity and carcinogenicity, due to their ability to be reduced to reactive intermediates within biological systems.